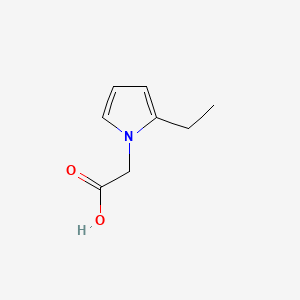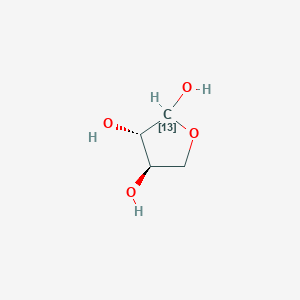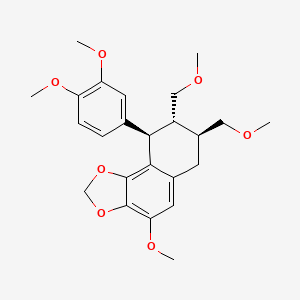![molecular formula C22H23IN2O B584069 (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone CAS No. 1432478-91-5](/img/structure/B584069.png)
(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM2233-Azepan-Isomer: ist ein synthetisches Cannabinoid, das ein Isomer von AM2233 ist. In dieser Verbindung wird die Piperidingruppe von AM2233 durch eine Azepangruppe ersetzt . Es ist bekannt für seine volle Agonistenaktivität am zentralen Cannabinoid-Rezeptor 1 (CB1-Rezeptor) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AM2233-Azepan-Isomer beinhaltet den Austausch der Piperidingruppe in AM2233 durch eine Azepangruppe. Dies kann durch eine Reihe organischer Reaktionen erreicht werden, darunter nucleophile Substitutions- und Cyclisierungsreaktionen. Die Verbindung kann mit Hilfe der Säulenchromatographie an Kieselgel isoliert und durch Techniken wie Flüssigchromatographie-Massenspektrometrie, Gaschromatographie-Massenspektrometrie, genaue Massenspektrometrie und Kernresonanzspektroskopie identifiziert werden .
Industrielle Produktionsverfahren: Die industrielle Produktion von AM2233-Azepan-Isomer würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, darunter die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Reinigungsprozess würde fortschrittliche chromatographische Techniken umfassen, um hohe Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AM2233-Azepan-Isomer kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. Übliche Reagenzien sind Halogene und Nucleophile.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Halogene in Gegenwart eines Katalysators.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
AM2233-Azepan-Isomer hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
AM2233-Azepan-Isomer übt seine Wirkungen aus, indem es als vollständiger Agonist am zentralen Cannabinoid-Rezeptor 1 (CB1-Rezeptor) wirkt. Dieser Rezeptor ist Teil des Endocannabinoid-Systems, das eine Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt, darunter Schmerz, Stimmung und Appetit . Die Bindung von AM2233-Azepan-Isomer an den CB1-Rezeptor aktiviert intrazelluläre Signalwege, die zu seinen pharmakologischen Wirkungen führen .
Wirkmechanismus
AM2233 azepane isomer exerts its effects by acting as a full agonist at the central cannabinoid receptor 1 (CB1 receptor). This receptor is part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite . The binding of AM2233 azepane isomer to the CB1 receptor activates intracellular signaling pathways, leading to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
AM2233: Die Stammverbindung, die eine Piperidingruppe anstelle einer Azepangruppe enthält.
AM1220: Ein weiteres synthetisches Cannabinoid mit ähnlichen strukturellen Merkmalen.
Einzigartigkeit: AM2233-Azepan-Isomer ist einzigartig aufgrund des Vorhandenseins der Azepangruppe, die seine Bindungsaffinität und Aktivität am CB1-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen beeinflussen kann . Dieser strukturelle Unterschied kann zu unterschiedlichen pharmakologischen Profilen und potenziellen therapeutischen Anwendungen führen .
Eigenschaften
IUPAC Name |
(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZMBIYSUZVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017722 |
Source


|
| Record name | AM2233 azepane isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432478-91-5 |
Source


|
| Record name | AM2233 azepane isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)
![D-[2-13C]tagatose](/img/structure/B583995.png)
![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
![D-[2-13C]talose](/img/structure/B584003.png)



![D-[2-13C]Threose](/img/structure/B584009.png)
